

A Head-to-Head Comparison of USP1 Inhibitors: I-138 versus ML323

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: I-138

Cat. No.: B15582254

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for investigating the therapeutic potential of targeting the deubiquitinase USP1 (Ubiquitin-Specific Protease 1). This guide provides an objective comparison of two prominent, structurally related USP1 inhibitors, **I-138** and ML323, summarizing their performance based on experimental data and outlining the methodologies for key validation assays.

USP1, in complex with its cofactor UAF1 (USP1-Associated Factor 1), plays a crucial role in DNA damage response pathways by deubiquitinating key proteins such as PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2).[1] Inhibition of USP1-UAF1 can potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it an attractive target for cancer therapy.[1][2] Both **I-138** and ML323 are reversible, allosteric inhibitors that bind to a cryptic pocket in USP1, leading to the disruption of its catalytic activity.[3][4]

Quantitative Performance Comparison

The following table summarizes the key quantitative metrics for **I-138** and ML323, highlighting the superior potency of **I-138**.

Parameter	I-138	ML323	Reference(s)
Biochemical Potency (IC50)			
USP1-UAF1 (Ub-Rho assay)	4.1 nM	76 nM	[5][6]
USP1-UAF1 (Ub-Rho cleavage assay)	4.1 nM	569 nM	[7]
Binding Affinity (Ki)	5.4 nM	68 nM	[5][6]
Cellular Efficacy			
Viability IC50 (MDA-MB-436 cells)	50 nM	Not explicitly stated	[3]
Selectivity	>2,000-fold over a panel of 45 DUBs.[7] Some inhibition of USP12/46 at 10 µM.[8]	Highly selective against human DUBs, deSUMOylase, and deneddylase.[6] Shows some inhibition of USP12 and USP46 at higher concentrations.[8][9]	[6][7][8][9]
Oral Bioavailability	Orally active in vivo.[5]	Not explicitly stated for in vivo oral administration.	[5]

Mechanism of Action and Cellular Effects

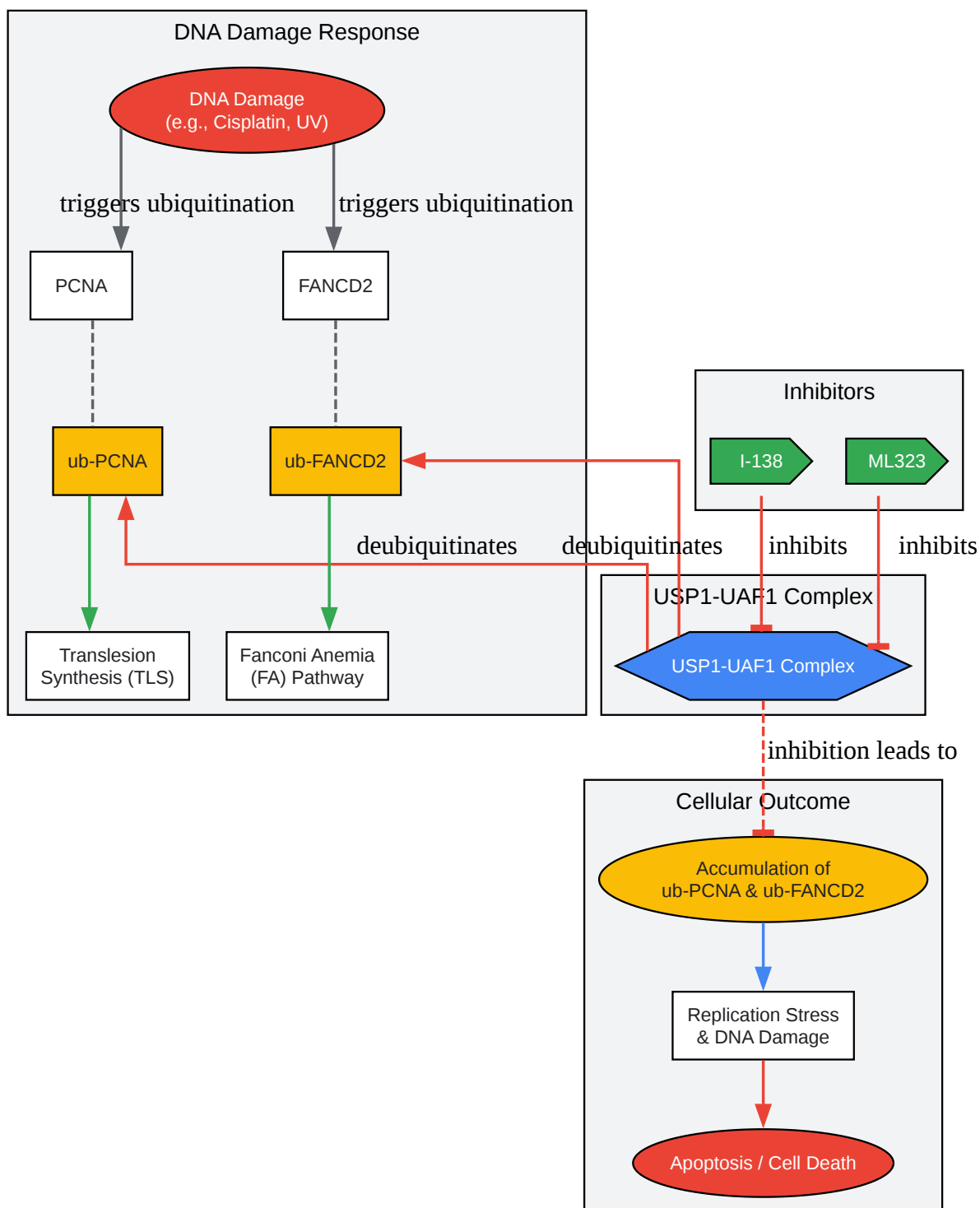
Both **I-138** and ML323 function as allosteric inhibitors of the USP1-UAF1 deubiquitinase complex.[3] They bind to a cryptic site within USP1, which disrupts the protein's hydrophobic core and induces conformational changes in the active site, thereby inhibiting its deubiquitinating activity.[4]

In a cellular context, treatment with either inhibitor leads to the accumulation of monoubiquitinated PCNA and FANCD2.[1][5][10] This is a direct consequence of USP1

inhibition and serves as a key pharmacodynamic biomarker. The accumulation of ubiquitinated PCNA can lead to replication stress and DNA damage, which is particularly cytotoxic to cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7][11] **I-138** has been shown to induce single-strand DNA gaps and overcome PARP inhibitor resistance in BRCA1-deficient cancer models.[11][12]

Signaling Pathway of USP1 Inhibition

USP1 Signaling and Inhibition Pathway

[Click to download full resolution via product page](#)Caption: USP1-UAF1 signaling pathway and its inhibition by **I-138** and ML323.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize USP1 inhibitors.

Biochemical USP1-UAF1 Inhibition Assay (Fluorogenic)

This assay quantitatively measures the enzymatic activity of the USP1-UAF1 complex and the potency of inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin).^[6]^[13] Cleavage of the substrate by active USP1-UAF1 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol:

- Reagent Preparation:
 - Prepare assay buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 5% glycerol, 1 mM DTT).^[4]
 - Reconstitute purified recombinant USP1-UAF1 complex to a working concentration (e.g., 0.008 nM).^[14]
 - Prepare a stock solution of the fluorogenic substrate (e.g., 100 nM Ub-Rho).^[14]
 - Prepare serial dilutions of the test inhibitors (**I-138**, ML323) in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration does not exceed 1%.^[15]
- Assay Procedure (96-well or 1536-well format):
 - Add a small volume of diluted USP1-UAF1 enzyme to each well of a black microplate.
 - Add the test inhibitor dilutions to the respective wells. For controls, add DMSO vehicle (positive control) or buffer without enzyme (negative control).
 - Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 30 minutes) at room temperature with gentle agitation.^[15]

- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
[15]
- Data Acquisition and Analysis:
 - Measure fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/528 nm for Rhodamine 110; Ex/Em = 350/460 nm for AMC).[15]
 - Subtract the background fluorescence (negative control) from all readings.
 - Calculate the percentage of inhibition relative to the positive control (DMSO).
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC50 value.
[14]

Cellular Western Blot Assay for PCNA and FANCD2 Ubiquitination

This assay confirms the on-target activity of the inhibitors in a cellular environment by detecting the accumulation of ubiquitinated substrates.

Principle: Cells are treated with the USP1 inhibitor, and whole-cell lysates are analyzed by Western blotting to detect the ubiquitinated forms of PCNA and FANCD2, which appear as distinct, higher molecular weight bands.

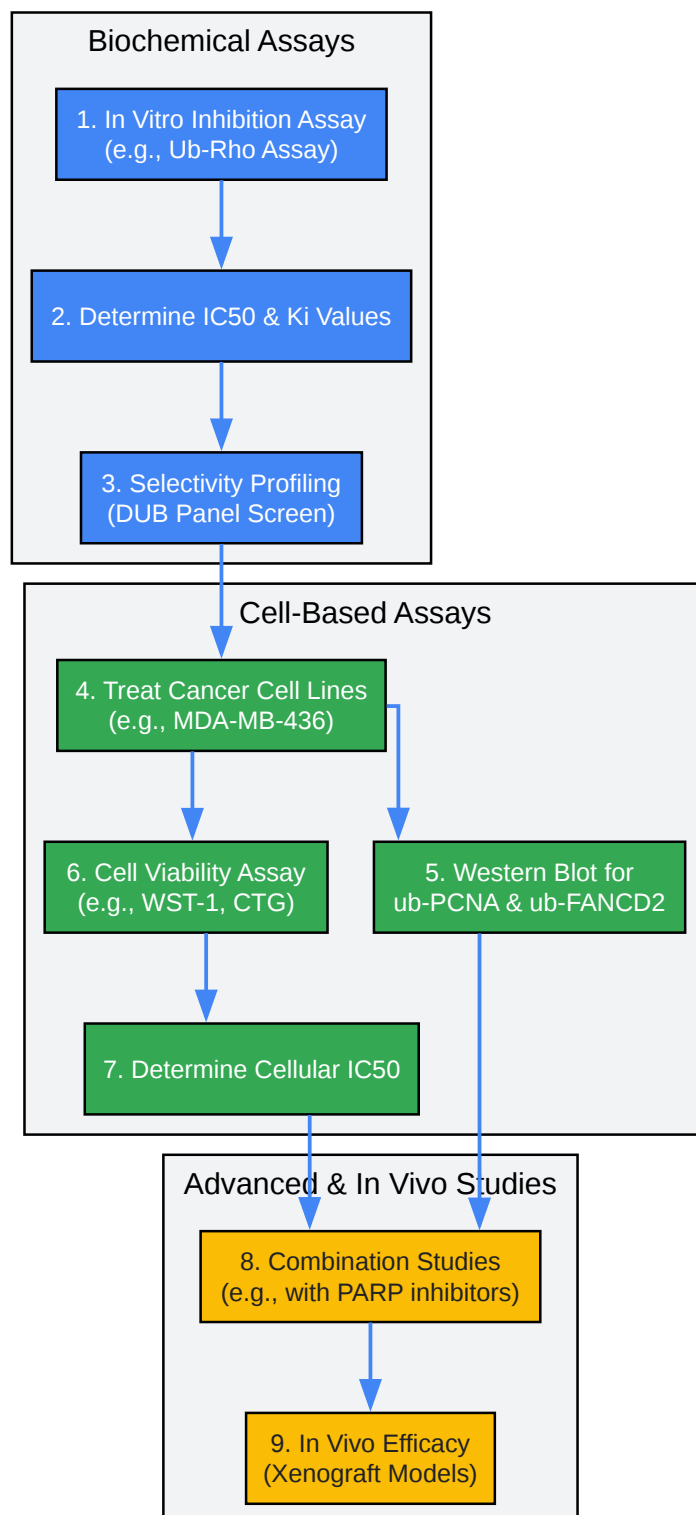
Protocol:

- Cell Culture and Treatment:
 - Plate cells (e.g., MDA-MB-436, HAP-1, or HEK293T) and allow them to adhere overnight.
[1][5]
 - Treat the cells with various concentrations of the USP1 inhibitor (e.g., 0.01-10 μ M **I-138**) or DMSO as a vehicle control for a specified duration (e.g., 4, 24, or 48 hours).[5][16]

- Optional: To induce DNA damage and enhance the signal, co-treat with an agent like cisplatin (e.g., 100 μ M).[\[1\]](#)
- Cell Lysis:
 - Harvest the cells by scraping or trypsinization.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation to remove cellular debris.
- Western Blotting:
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 - Incubate the membrane with primary antibodies specific for PCNA and FANCD2. Use an antibody for a loading control (e.g., GAPDH or β -actin).
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands shifted by approximately 8 kDa.

Experimental Workflow for Inhibitor Evaluation

Workflow for USP1 Inhibitor Evaluation



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for evaluating and comparing USP1 inhibitors.

Conclusion

Both **I-138** and ML323 are valuable chemical tools for studying the function of USP1. The available data indicates that **I-138** is a significantly more potent inhibitor of the USP1-UAF1 complex both biochemically and in cellular models.[5] Furthermore, its demonstrated oral activity makes it a more suitable candidate for in vivo studies.[5] ML323 remains a well-characterized and highly selective probe, foundational in establishing USP1 as a druggable target. The choice between these inhibitors will depend on the specific experimental context, with **I-138** offering a clear advantage in potency for studies requiring maximal USP1 inhibition at lower concentrations and for translational research progressing towards in vivo models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I-138 | UPS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of USP1 Inhibitors: I-138 versus ML323]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582254#i-138-versus-ml323-for-usp1-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com